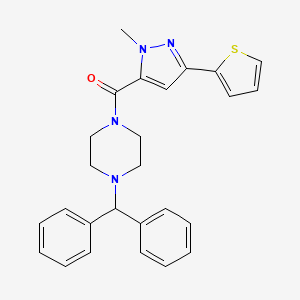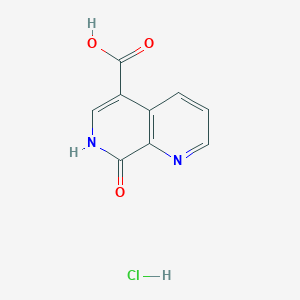
8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is a heterocyclic compound with significant importance in medicinal chemistry. It is known for its unique structure, which includes a naphthyridine ring system fused with a carboxylic acid and a hydroxyl group. This compound has been studied for its potential biological activities and applications in various scientific fields .
Wirkmechanismus
Target of Action
The primary target of 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride is the protein portion of topoisomerase II . Topoisomerase II is an essential enzyme that alters the topologic states of DNA during transcription, making it a crucial target for many therapeutic agents.
Mode of Action
The compound interacts with its target by forming hydrogen bonds with the amino acid residues at the binding site of topoisomerase II . Specifically, it forms eight hydrogen bonds, six of them with the protein portion of topoisomerase II, and two with the DNA segment . This suggests that the compound intercalates with the DNA, altering its structure and function.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in DNA structure and function due to its interaction with topoisomerase II . This could potentially lead to cell death, making the compound a potential candidate for therapeutic applications such as cancer treatment.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s synthesis involves heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether . Therefore, temperature could potentially impact the compound’s stability and efficacy.
Vorbereitungsmethoden
The synthesis of 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, cyclization can be achieved using triphenylphosphine (PBu₃) in acetic acid (AcOH), yielding excellent results . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antiviral activities.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique properties
Vergleich Mit ähnlichen Verbindungen
8-Hydroxy-1,7-naphthyridine-5-carboxylic acid hydrochloride can be compared with other naphthyridine derivatives, such as:
8-Hydroxy-1,5-naphthyridine-2-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
6-(Diphenylphosphoryl)-4-hydroxy-2-methyl-1,5-naphthyridine: Contains additional functional groups that confer different biological activities. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological properties.
Eigenschaften
IUPAC Name |
8-oxo-7H-1,7-naphthyridine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-8-7-5(2-1-3-10-7)6(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWJVJAEZUDMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2C(=O)O)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2850675.png)
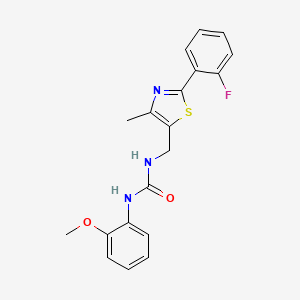
![4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid](/img/structure/B2850678.png)
![methyl 2-[(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2850680.png)
![N-{2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2850681.png)
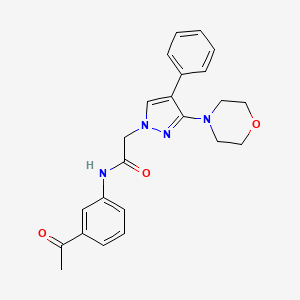
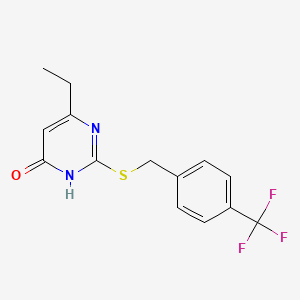
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2850684.png)
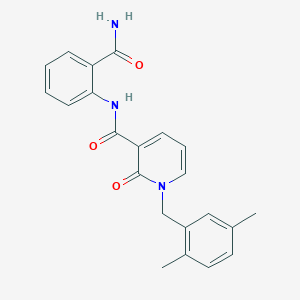
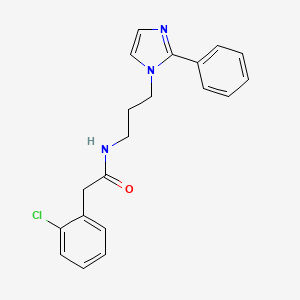
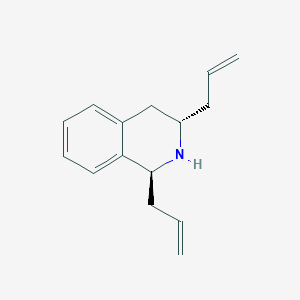
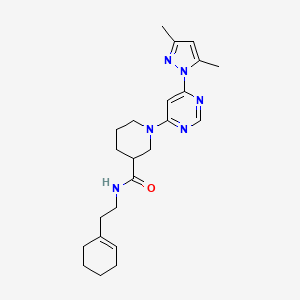
![N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2850693.png)
